N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide

Description

Chemical Identity and Nomenclature

Systematic Classification

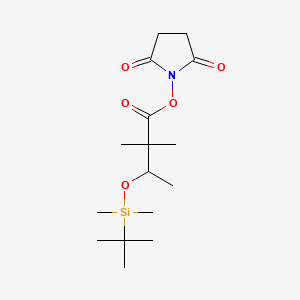

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is a heterocyclic organic compound comprising three primary structural components:

- Succinimide core : A five-membered cyclic imide ring with two carbonyl groups.

- tert-Butyldimethylsilyl (TBDMS) ether : A sterically bulked silyl protecting group attached to an oxygen atom.

- 2,2-Dimethylbutyryl ester : A branched acyl group linked via an ester bond to the succinimide nitrogen.

Table 1: Key Chemical Identifiers

Structural Breakdown

The compound’s architecture is optimized for stability and reactivity, featuring:

Succinimide Core

The succinimide moiety (2,5-dioxopyrrolidine) serves as a reactive intermediate for amide bond formation. Its cyclic structure enhances electrophilicity at the carbonyl carbons, enabling nucleophilic attacks by amines. This property is exploited in peptide synthesis and bioconjugation.

tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is a silyl protecting group that shields hydroxyl-containing intermediates during synthesis. Its steric bulk and resistance to acidic hydrolysis make it superior to smaller silyl ethers (e.g., TMS) in multi-step reactions. Key attributes include:

- Acid stability : Survives prolonged exposure to 50% trifluoroacetic acid (TFA).

- Selective deprotection : Cleaved with fluoride ions (e.g., TBAF) without affecting other silyl ethers.

2,2-Dimethylbutyryl Ester

The 2,2-dimethylbutyryl substituent introduces steric and electronic effects that modulate reactivity. Its branched structure minimizes undesired side reactions, while the ester linkage facilitates controlled release in synthetic pathways.

Nomenclature and Registry Data

The compound adheres to IUPAC nomenclature rules for silyl ethers and succinimide derivatives . The prefix “tert-butyldimethylsilyloxy” denotes the silyl ether substituent, while “2,2-dimethylbutyryloxy” specifies the ester’s acyl group.

Table 2: Alternative Nomenclature

| Synonym | Source |

|---|---|

| 3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryl succinimide | |

| 3-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}-2,2-dimethylbutanoic acid N-hydroxysuccinimide ester |

Applications in Research

The compound is primarily used as a reference standard for impurity profiling in drug development. Its stability under controlled conditions and defined structure enable precise quantification of contaminants in pharmaceutical formulations. Additionally, its TBDMS group and reactive succinimide core position it as a candidate for peptide coupling and solid-phase synthesis .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5Si/c1-11(22-23(7,8)15(2,3)4)16(5,6)14(20)21-17-12(18)9-10-13(17)19/h11H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJZQTOBJOVMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from 3-Hydroxy-2,2-dimethylbutyric Acid

The core structure of the compound derives from 3-hydroxy-2,2-dimethylbutyric acid, which undergoes sequential functionalization. The first step involves silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. A base such as imidazole or triethylamine is typically employed to scavenge HCl generated during the reaction.

Reaction Conditions:

The intermediate 3-tert-butyldimethylsilyloxy-2,2-dimethylbutyric acid is subsequently activated as a succinimide ester. This is achieved via carbodiimide-mediated coupling with N-hydroxysuccinimide (NHS). Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) are common coupling agents, facilitating the formation of the active ester.

Key Reaction Parameters:

-

Temperature: 25–40°C

-

Reaction Time: 3–6 hours

-

Workup: Filtration to remove dicyclohexylurea (DCU) followed by solvent evaporation

Optimization Strategies for Large-Scale Production

Solvent and Catalyst Recycling

Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse to minimize waste. Chloroalkanes (e.g., dichloromethane) are preferred due to their compatibility with silylating agents and ease of removal via distillation. The patent CN114292192A highlights a method for recycling DCC-derived DCU by treating it with phosphorus oxychloride, which regenerates DCC for subsequent batches.

Table 1: Comparative Analysis of Coupling Agents

Purification and Characterization

The crude product is purified via recrystallization from chloroform or hexane/ethyl acetate mixtures. Analytical data from suppliers confirm the compound’s identity:

Recent Advances in Silyl Protection Chemistry

Innovative methods using flow chemistry and immobilized catalysts have emerged to enhance reaction efficiency. For example, silica-supported DCC enables continuous synthesis with >90% yield in reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkanes or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide is primarily utilized as a reagent in the synthesis of biologically active compounds. Its structure allows for the introduction of silyl protective groups, which can enhance the stability and reactivity of intermediates in organic reactions.

Case Studies:

- Synthesis of Anticancer Agents: The compound has been employed in the development of new anticancer agents by facilitating the formation of complex molecular structures that exhibit cytotoxic properties against various cancer cell lines .

- Antimicrobial Activity: Research has demonstrated that derivatives synthesized using this compound show significant antimicrobial activity, making it a valuable tool in the development of new antibiotics .

Materials Science

In materials science, this compound is used to modify surfaces and improve the properties of polymers and other materials.

Applications:

- Surface Modification: The compound can be used to enhance the hydrophobicity of surfaces, making it useful in coatings that require water resistance.

- Polymer Chemistry: It serves as a coupling agent in the synthesis of silicone-based polymers, improving their mechanical properties and thermal stability .

Data Tables

| Application Area | Specific Use Case | Result/Outcome |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Enhanced cytotoxicity against cancer cells |

| Medicinal Chemistry | Antimicrobial compound development | Significant antimicrobial activity |

| Materials Science | Surface modification | Improved hydrophobicity |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

Mechanism of Action

The mechanism by which N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide exerts its effects involves its ability to interact with specific molecular targets. These interactions often involve:

Covalent Bond Formation: The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function.

Pathway Modulation: By modifying proteins, the compound can influence various biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Succinimide derivatives vary widely based on substituents, which dictate their reactivity and applications. Below is a comparative analysis with key analogues:

N-Bromo Succinimide (NBS)

- Structure : Bromine atom attached to the succinimide core.

- Application : Widely used as a brominating agent in radical reactions (e.g., allylic bromination) and catalytic processes for alkene functionalization .

- Key Differences : Unlike the TBDMS-protected compound, NBS is highly reactive due to its labile bromine atom. It participates in electrophilic additions rather than protective roles.

N-(Thiododecyl)succinimide

- Structure : Contains a thiododecyl (S-dodecyl) substituent.

- Application : Electrophilic sulfenylation reagent for synthesizing 2-sulfenylindoles, albeit with moderate yields (53–55%) due to inefficient leaving groups (succinimide anions) .

- Key Differences : The thiododecyl group enables sulfur-based reactivity, whereas the TBDMS group in the target compound focuses on steric protection and isotopic labeling.

N-[ε-Maleimidocaproyloxy]succinimide ester (EMCS)

- Structure : Combines a succinimide ester with a maleimide group.

- Application : Heterobifunctional crosslinker for conjugating amines (via NHS ester) and thiols (via maleimide) in protein labeling .

- Key Differences : EMCS is hydrophilic and biocompatible, whereas the TBDMS group in the target compound introduces hydrophobicity, limiting its use in aqueous environments.

N-(Arylsulfanyl)succinimides

- Structure : Aryl groups with electron-withdrawing (e.g., Cl, Br) or donating substituents.

- Application : Enantioselective synthesis of 3,3-disubstituted oxindoles, achieving high yields (up to 95%) and enantiomeric excess (ee) values .

- Key Differences : The TBDMS group lacks direct participation in stereochemical control but provides steric hindrance that may influence reaction pathways.

Physicochemical and Reactivity Comparisons

Biological Activity

N-(3-tert-Butyldimethylsilyloxy-2,2-dimethylbutyryloxy)succinimide (CAS 1076199-64-8) is a synthetic compound that has garnered attention in the field of biochemistry and proteomics. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C16H29NO5Si

- Molecular Weight : 343.49 g/mol

- Purity : Typically around 95-96% in commercial preparations .

This compound functions primarily as a protecting group in organic synthesis and bioconjugation processes. Its unique structure allows it to stabilize reactive intermediates and facilitate various chemical reactions. The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance, which can influence the reactivity of other functional groups within the molecule.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Table 1: Summary of Biological Activities

Notable Research

-

Study on Enzyme Inhibition :

A study examined the effects of various succinimide derivatives on enzymatic activity in vitro. Results indicated that certain derivatives could significantly inhibit enzyme function, suggesting potential therapeutic applications . -

Application in Drug Development :

Researchers have explored the use of TBDMS-protected compounds in drug development, particularly for creating more stable drug candidates that can withstand metabolic degradation . -

Impact on Cellular Mechanisms :

Investigations into structurally similar compounds have shown modulation of cellular stress responses, indicating a potential for further exploration into this compound's role in cellular biology.

Q & A

Q. Key Considerations :

- Avoid moisture during synthesis to prevent premature hydrolysis of the TBDMS group .

- Use anhydrous solvents and inert atmosphere (N₂/Ar) to enhance yield .

Basic: How should this compound be stored to maintain stability, and what degradation pathways are observed under suboptimal conditions?

Q. Methodological Answer :

- Storage : Store at -20°C under nitrogen in a desiccator. The TBDMS group is moisture-sensitive, and the succinimide ester is prone to hydrolysis in humid environments .

- Degradation Pathways :

- Hydrolysis of the succinimide ester to the carboxylic acid (evidenced by loss of reactivity in coupling reactions).

- Cleavage of the TBDMS ether under acidic/basic conditions or via fluoride-mediated desilylation .

Validation : Monitor stability via periodic NMR analysis (appearance of carboxylic acid protons at δ 12–13 ppm) or mass spectrometry (shift from [M+H]+ 327.1 to 215.2 for hydrolyzed product) .

Basic: What are the primary research applications of this reagent in organic synthesis?

Q. Methodological Answer :

- Peptide/Protein Modification : Used to introduce TBDMS-protected hydroxyl groups into amines (e.g., lysine residues) via NHS-ester chemistry. Ideal for temporary protection strategies in solid-phase peptide synthesis .

- Bioconjugation : Facilitates site-specific labeling of biomolecules (e.g., SPR sensor surface functionalization, as seen in microfluidic platforms) .

Q. Comparison to Other NHS Esters :

- TBDMS vs. Boc : TBDMS offers superior stability under acidic conditions compared to tert-butoxycarbonyl (Boc) groups, which are labile in TFA .

- Reactivity : Lower steric hindrance than bulkier NHS esters (e.g., maleimide derivatives), enabling efficient coupling with primary amines .

Advanced: How can side reactions (e.g., oligomerization or hydrolysis) be minimized during conjugation with sterically hindered amines?

Q. Methodological Answer :

- Optimized Reaction Conditions :

- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of hindered amines.

- Employ a 1.5–2.0 molar excess of the succinimide ester to compensate for slower reaction kinetics.

- Conduct reactions at 4°C to reduce hydrolysis while maintaining amine reactivity .

- Additives : Include 1-hydroxybenzotriazole (HOBt) to suppress racemization or aggregation .

Q. Troubleshooting :

- If oligomerization occurs (detected via SEC or MALDI-TOF), introduce a capping agent (e.g., acetic anhydride) to quench unreacted amines post-conjugation .

Advanced: What is the optimal strategy for TBDMS deprotection post-conjugation without damaging sensitive functional groups?

Q. Methodological Answer :

- Fluoride-Based Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0°C to RT) for 1–2 hours. Monitor via TLC or ¹⁹F NMR for desilylation completion .

- Alternative Methods :

- Buffered HF/pyridine : For selective deprotection in the presence of acid-labile groups (e.g., Boc).

- Enzymatic Cleavage : Lipases in phosphate buffer (pH 7.4) for biocompatible applications .

Validation : Post-deprotection, confirm by IR (loss of Si-O stretch at ~1250 cm⁻¹) or LC-MS (mass shift corresponding to TBDMS removal) .

Advanced: How can reaction scalability be achieved without compromising product quality?

Q. Methodological Answer :

- Process Optimization :

- Quality Control :

- Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR for TBDMS (δ 0.1–0.2 ppm) and succinimide (δ 2.8 ppm) signals; DEPT-135 for quaternary carbon identification .

- HRMS : ESI-HRMS with <2 ppm mass accuracy to confirm molecular formula .

- Purity Assessment :

Case Study : Conjugate analysis via MALDI-TOF showed a mass shift of +327.1 Da (expected: +327.1 Da), confirming successful modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.